molecular formula C24H24N2O3 B3013809 N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 941963-18-4

N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No. B3013809
CAS RN: 941963-18-4
M. Wt: 388.467
InChI Key: FPJRWXRAWQOKLV-UHFFFAOYSA-N
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Description

“N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide” is a chemical compound with the molecular formula C23H23NO2 . It has an average mass of 345.434 Da and a monoisotopic mass of 345.172882 Da .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C23H23NO2, an average mass of 345.434 Da, and a monoisotopic mass of 345.172882 Da .

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds similar to N1-(3,3-diphenylpropyl)-N2-(3-methoxyphenyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Anticonvulsant Properties

Nikalje et al. (2012) designed and synthesized a series of novel N1‐substituted‐N2,N2‐diphenyl oxalamides with potent anticonvulsant activity, highlighting the therapeutic potential of oxalamide derivatives in medical research. Some of the synthesized compounds showed more potency than standard drugs, indicating the significance of structural modification in enhancing biological activity (Nikalje et al., 2012).

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-29-21-14-8-13-20(17-21)26-24(28)23(27)25-16-15-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRWXRAWQOKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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